molecular formula C18H19ClN2O2 B2882605 4-{[1-(3-Chlorobenzoyl)piperidin-3-yl]methoxy}pyridine CAS No. 2379986-39-5

4-{[1-(3-Chlorobenzoyl)piperidin-3-yl]methoxy}pyridine

Cat. No.: B2882605
CAS No.: 2379986-39-5
M. Wt: 330.81
InChI Key: CJVBCYLJMSESSK-UHFFFAOYSA-N
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Description

4-{[1-(3-Chlorobenzoyl)piperidin-3-yl]methoxy}pyridine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Preparation Methods

The synthesis of 4-{[1-(3-Chlorobenzoyl)piperidin-3-yl]methoxy}pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3-chlorobenzoyl group: This step often involves acylation reactions using 3-chlorobenzoyl chloride.

    Methoxylation of the pyridine ring: This can be done using methanol in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency .

Chemical Reactions Analysis

4-{[1-(3-Chlorobenzoyl)piperidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-{[1-(3-Chlorobenzoyl)piperidin-3-yl]methoxy}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[1-(3-Chlorobenzoyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 4-{[1-(3-Chlorobenzoyl)piperidin-3-yl]methoxy}pyridine include other piperidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

(3-chlorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c19-16-5-1-4-15(11-16)18(22)21-10-2-3-14(12-21)13-23-17-6-8-20-9-7-17/h1,4-9,11,14H,2-3,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVBCYLJMSESSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)COC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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